1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride
Overview
Description
1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S and a molecular weight of 208.67 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride typically involves the reaction of 1-ethyl-2-methylimidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the imidazole ring . The general reaction scheme is as follows:
Starting Material: 1-ethyl-2-methylimidazole
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride has several scientific research applications:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, this reactivity can be harnessed to modify biomolecules, thereby altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives of imidazole, such as:
1-Methyl-1H-imidazole-4-sulfonyl chloride: This compound has a similar structure but with a methyl group instead of an ethyl group at the 1-position.
1H-Imidazole-4-sulfonyl chloride: This compound lacks the alkyl substituents at the 1- and 2-positions.
5-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride: This compound has an additional chlorine substituent at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
1-ethyl-2-methylimidazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-9-4-6(8-5(9)2)12(7,10)11/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNURJTMTIFTQOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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